molecular formula C9H13NO2S B3018519 N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1448128-96-8

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B3018519
CAS No.: 1448128-96-8
M. Wt: 199.27
InChI Key: PZLQQAXURDBINT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a compound that features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

Future Directions

The future directions for “N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide” and similar compounds could involve further exploration of their therapeutic properties. Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering the expression of genes involved in inflammation, cell proliferation, and apoptosis . Additionally, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes and the production of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of thiophene derivatives . This compound can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. For example, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, with higher concentrations potentially leading to more pronounced biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methoxy and acetamide groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLQQAXURDBINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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